1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt
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Overview
Description
1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt is a chemical compound with the molecular formula C14H10N2O8S2.2Na . This compound is known for its unique structure, which includes an anthracene core substituted with hydrazinedisulfonic acid groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt typically involves the reaction of anthraquinone derivatives with hydrazine and sulfonating agents. The reaction conditions often include the use of solvents such as water or alcohols, and the process may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain biological pathways by binding to specific sites on target molecules, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt can be compared with other anthraquinone derivatives and hydrazine-containing compounds. Similar compounds include:
Anthraquinone: A parent compound with similar structural features but lacking the hydrazinedisulfonic acid groups.
Hydrazine derivatives: Compounds containing hydrazine functional groups that exhibit similar reactivity.
Sulfonated anthracenes: Compounds with sulfonic acid groups attached to the anthracene core.
The uniqueness of this compound lies in its combination of hydrazine and sulfonic acid functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
54345-83-4 |
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Molecular Formula |
C14H8N2Na2O8S2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
disodium;N-(9,10-dioxoanthracen-1-yl)-N-(sulfonatoamino)sulfamate |
InChI |
InChI=1S/C14H10N2O8S2.2Na/c17-13-8-4-1-2-5-9(8)14(18)12-10(13)6-3-7-11(12)16(26(22,23)24)15-25(19,20)21;;/h1-7,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
VTBSLZMAXBQXDO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N(NS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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